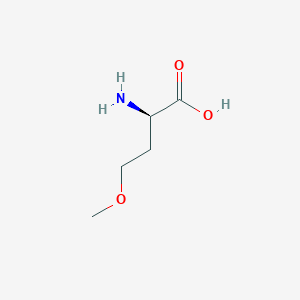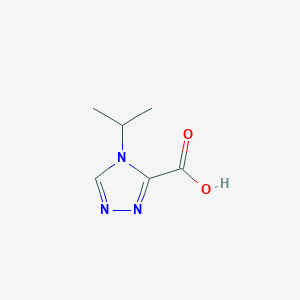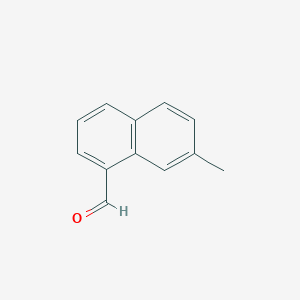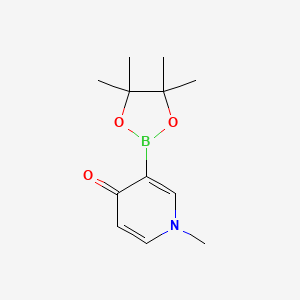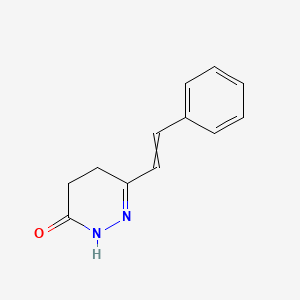
3(2H)-Pyridazinone, 4,5-dihydro-6-(2-phenylethenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(2-Phenylethenyl)-4,5-dihydro-2H-pyridazin-3-one is an organic compound that belongs to the pyridazine family
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Phenylethenyl)-4,5-dihydro-2H-pyridazin-3-one can be achieved through several synthetic routes. One common method involves the Wittig reaction, where a phosphonium ylide reacts with a carbonyl compound to form the desired product . The reaction typically requires a strong base such as butyllithium or sodium hydride in a suitable solvent like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale Wittig reactions or other catalytic processes that ensure high yield and purity. The choice of method depends on the desired scale and application of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
6-(2-Phenylethenyl)-4,5-dihydro-2H-pyridazin-3-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) in the presence of light or heat.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
6-(2-Phenylethenyl)-4,5-dihydro-2H-pyridazin-3-one has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 6-(2-Phenylethenyl)-4,5-dihydro-2H-pyridazin-3-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trans-9-(2-Phenylethenyl)anthracene: Another compound with a phenylethenyl group, synthesized using the Wittig reaction.
Anthracene-based Derivatives: Compounds like 9-(4-phenylethynyl)-anthracene and 9,10-bis(phenylethynyl)anthracene, which have similar structural features and are synthesized through cross-coupling reactions.
Uniqueness
6-(2-Phenylethenyl)-4,5-dihydro-2H-pyridazin-3-one is unique due to its specific pyridazine ring structure fused with a phenylethenyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Eigenschaften
CAS-Nummer |
35990-92-2 |
|---|---|
Molekularformel |
C12H12N2O |
Molekulargewicht |
200.24 g/mol |
IUPAC-Name |
3-(2-phenylethenyl)-4,5-dihydro-1H-pyridazin-6-one |
InChI |
InChI=1S/C12H12N2O/c15-12-9-8-11(13-14-12)7-6-10-4-2-1-3-5-10/h1-7H,8-9H2,(H,14,15) |
InChI-Schlüssel |
BHAMKLMGLDPCFV-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)NN=C1C=CC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-(aminomethyl)phenyl]-2-phenoxyacetamide](/img/structure/B15146343.png)
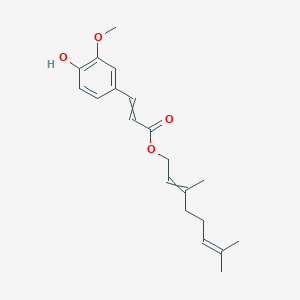

![(2R,3R,4S,5R)-2-[(2R,3R)-4-hydroxy-2,3-bis[(4-hydroxy-3,5-dimethoxyphenyl)methyl]butoxy]oxane-3,4,5-triol](/img/structure/B15146368.png)
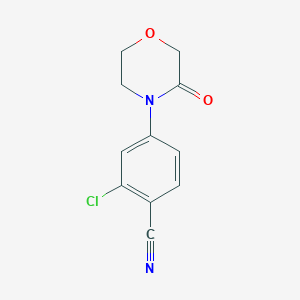
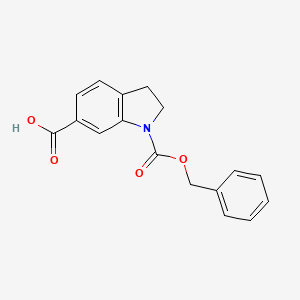
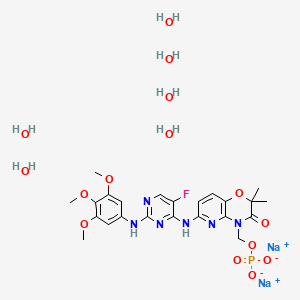
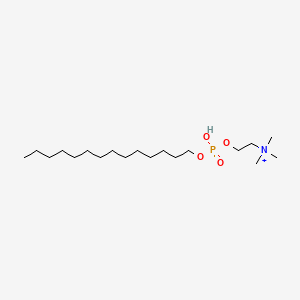
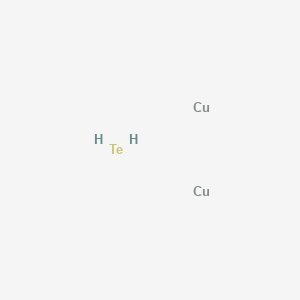
![[(2R,3S,4R,5S)-5-acetamido-4,6-di(butanoyloxy)-2-(hydroxymethyl)oxan-3-yl] butanoate](/img/structure/B15146398.png)
